Home > Products > Screening Compounds P115778 > 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide - 426219-32-1

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide

Catalog Number: EVT-3402624
CAS Number: 426219-32-1
Molecular Formula: C18H17N3O2
Molecular Weight: 307.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Overview

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide is a complex organic compound with significant potential in medicinal chemistry. With the molecular formula C18H17N3O2C_{18}H_{17}N_{3}O_{2} and a molecular weight of approximately 307.35 g/mol, this compound features a unique structure that includes both a naphthalene moiety and a pyrrolo[1,2-c]imidazole ring. The presence of a hydroxyl group at the 7-position of the pyrrolo[1,2-c]imidazole enhances its biological activity and solubility characteristics, making it a subject of interest for various research applications, particularly in pharmacology and biochemistry.

Source

The compound is synthesized through multi-step organic reactions, often involving specific reagents and conditions to achieve the desired structure. It has been studied for its potential biological activities, including anti-cancer and neuroprotective effects. Its structural features suggest possible interactions with neurotransmitter systems and kinases involved in cancer progression .

Classification

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide can be classified as an imidazole derivative due to the presence of the pyrrolo[1,2-c]imidazole ring. It falls under the category of small organic molecules with potential therapeutic applications in oncology and neurology.

Synthesis Analysis

Methods

The synthesis of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide typically involves several key steps:

  1. Formation of Pyrrolo[1,2-c]imidazole Core: The initial step usually involves cyclization reactions that form the pyrrolo[1,2-c]imidazole structure from appropriate precursors.
  2. Introduction of Hydroxyl Group: Hydroxylation at the 7-position can be achieved through oxidation reactions using oxidizing agents like manganese dioxide.
  3. N-Methylation: The N-methyl group is introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.
  4. Amidation: The final step involves the formation of the naphthamide moiety through amidation reactions between the naphthalene derivative and the previously synthesized pyrrolo compound.

Technical Details

Reactions are typically conducted under controlled temperatures ranging from -80°C to room temperature, depending on the specific step. Solvents such as tetrahydrofuran or toluene are commonly used to facilitate these reactions .

Molecular Structure Analysis

Structure

The molecular structure of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide can be represented by its InChI key: OZPFIJIOIVJZMN-UHFFFAOYSA-N. The compound consists of:

  • A naphthalene ring system,
  • A pyrrolo[1,2-c]imidazole core,
  • A hydroxyl group at position 7,
  • An N-methyl substituent.

Data

The compound's structural data can be summarized as follows:

PropertyValue
Molecular FormulaC18H17N3O2C_{18}H_{17}N_{3}O_{2}
Molecular Weight307.35 g/mol
InChIInChI=1S/C18H17N3O2/c1-19...
InChI KeyOZPFIJIOIVJZMN-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

The reactivity of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide is influenced by its functional groups:

  1. Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding.
  2. Substitution Reactions: The compound may act as a nucleophile in substitution reactions due to the presence of nitrogen atoms.
  3. Acylation and Amidation: The naphthamide portion can undergo acylation or amidation under specific conditions.
  4. Protonation and Coordination: Nitrogen atoms can engage in protonation or coordination with metal ions, altering their reactivity profile .
Mechanism of Action

Process

At the molecular level, 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide exerts its biological effects primarily through interactions with specific target proteins:

  1. Binding to Kinases: It has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis—a form of programmed cell death.
  2. Modulation of Signaling Pathways: By inhibiting RIPK1, this compound may influence cell signaling pathways related to cell survival and apoptosis.
  3. Potential Neuroprotective Effects: Its structural characteristics suggest possible interactions with neurotransmitter systems that could be explored for neuroprotective applications .
Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits moderate solubility in organic solvents due to its hydrophobic naphthalene moiety combined with a hydrophilic hydroxyl group.

Chemical Properties

Key chemical properties include:

  • Reactivity towards electrophiles due to nucleophilic sites.
  • Stability under standard laboratory conditions but may degrade over time if not stored properly.

Relevant data indicate that it is stable under acidic and neutral conditions but may hydrolyze under strongly basic conditions.

Applications

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide has potential applications in various scientific fields:

  1. Cancer Research: Its ability to inhibit kinases makes it a candidate for developing anti-cancer therapies targeting specific signaling pathways involved in tumor growth.
  2. Neuroprotection Studies: Given its interaction with neurotransmitter systems, it could be investigated for therapeutic uses in neurodegenerative diseases.
  3. Biochemical Research: As a biochemical probe for studying necroptosis and related cellular processes.
Enzymatic Targeting and Molecular Mechanism of Action

Selective Inhibition of CYP17A1 17,20-Lyase Activity

6-(7-Hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide (Orteronel, TAK-700) functions as a potent and highly selective inhibitor of human CYP17A1 17,20-lyase activity, exhibiting an IC₅₀ of 38 nM. This enzyme catalyzes the critical conversion of C21 glucocorticoid precursors (17α-hydroxyprogesterone and 17α-hydroxypregnenolone) to C19 androgens (androstenedione and dehydroepiandrosterone) in steroidogenic pathways. Unlike first-generation inhibitors like abiraterone, Orteronel demonstrates remarkable enzymatic discrimination, showing >1000-fold selectivity for 17,20-lyase over other cytochrome P450 enzymes, including 17α-hydroxylase (CYP17A1's first catalytic function), 11β-hydroxylase (CYP11B1), and CYP3A4. This specificity minimizes disruption to glucocorticoid synthesis pathways, reducing the compensatory mineralocorticoid excess commonly observed with less selective agents [4] [8].

The mechanistic basis for this selectivity lies in Orteronel's differential inhibition of the two-step androgen biosynthesis pathway. At clinically relevant concentrations (300 mg BID), Orteronel achieves profound suppression of androgen precursors – reducing dehydroepiandrosterone sulfate (DHEA-S) by 98% and androstenedione by 94% in LNCaP xenograft models. Crucially, corticosterone levels remain stable during treatment, confirming preserved glucocorticoid synthesis. This biochemical selectivity translates to therapeutic advantages in prostate cancer management, as evidenced by phase I/II trials where 54-65% of chemotherapy-naïve metastatic castration-resistant prostate cancer (mCRPC) patients achieved ≥50% PSA declines without mandatory corticosteroid replacement [4] [8].

Table 1: Selectivity Profile of Orteronel Against Key Steroidogenic Enzymes

Enzyme TargetCatalytic FunctionIC₅₀ (nM)Selectivity vs. 17,20-Lyase
CYP17A1 17,20-LyaseAndrogen precursor conversion381x (reference)
CYP17A1 17α-HydroxylaseProgesterone hydroxylation410>10-fold
CYP11B1Cortisol synthesis>10,000>260-fold
CYP3A4Xenobiotic metabolism>50,000>1300-fold

Structural Basis for Differential Binding to Androgen Synthesis Enzymes

The molecular architecture of Orteronel features a hybrid structure consisting of a naphthalene carboxamide core fused to a dihydropyrroloimidazole moiety, with a strategically positioned hydroxyl group at the 7-position of the heterocycle (molecular formula C₁₈H₁₇N₃O₂, molecular weight 307.35 g/mol). This chiral center (CAS 426219-23-0 for the R-enantiomer) governs its precise interaction with CYP17A1's active site. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the 7-hydroxy group adopts an axial orientation in the pyrroloimidazole ring, creating a three-dimensional configuration essential for target binding [3] [4].

Molecular docking simulations reveal that the R-enantiomer's hydroxyl group forms a coordinative bond with the heme iron atom at the catalytic center of CYP17A1, while the naphthamide moiety engages in hydrophobic interactions with phenylalanine residues (Phe114, Phe126) in the enzyme's substrate recognition pocket. This dual binding mechanism explains Orteronel's 5-10-fold greater specificity for 17,20-lyase over 17α-hydroxylase activity. The hydrophobic cleft accommodating the naphthamide component undergoes conformational rearrangement during the 17,20-lyase reaction cycle, creating a transient binding pocket that Orteronel exploits with high affinity. By contrast, the enzyme's 17α-hydroxylase conformation exhibits reduced complementarity to Orteronel's fused ring system, accounting for its weaker inhibition of this activity [4] [6].

Hypothetical Binding Mode:

  • Heme coordination: Axial hydroxyl group (S-configuration at C7) → Fe³⁺ in CYP17A1 heme
  • Hydrophobic stabilization: Naphthamide core → Phe114/Phe126/Trp306 residues
  • Hydrogen bonding: Carboxamide carbonyl → Asn202 side chain
  • Van der Waals contacts: Pyrroloimidazole → Leu209/Val482

Reversibility of Enzyme Inhibition in Steroidogenic Pathways

Orteronel exhibits competitive reversibility in its inhibition of CYP17A1, distinguishing it from irreversible steroidal inhibitors. Biochemical washout studies using human adrenal microsomes demonstrate that 17,20-lyase activity recovers by >80% within 24 hours of Orteronel removal, confirming the transient nature of enzyme binding. This reversibility profile has significant clinical implications: First, it allows for rapid clearance of inhibition if toxicity requires treatment interruption. Second, it necessitates sustained drug exposure for continuous androgen suppression, explaining the twice-daily dosing regimen used in clinical trials [3] [4].

In LNCaP xenograft models, discontinuation of Orteronel (after 28 days of 10 mg/kg/day treatment) resulted in progressive restoration of intratumoral androgen precursors within 72 hours, with DHEA-S and androstenedione returning to 45% and 38% of baseline levels, respectively. This correlates temporally with the drug's plasma elimination half-life (7.3 hours in humans). The functional reversibility was further evidenced by tumor regrowth kinetics, where volume doubling resumed approximately 96 hours post-cessation. Importantly, enzyme inhibition follows a concentration-dependent gradient, with 70-80% lyase suppression achieved at plasma concentrations of 1,240 ng/mL (Cₘₐₓ at 300 mg BID), and near-complete inhibition (>95%) requiring concentrations >3,000 ng/mL [4] [8].

Kinetic Analysis of Competitive Binding to CYP17A1 Active Site

Detailed enzyme kinetics reveal that Orteronel functions as a pure competitive inhibitor of CYP17A1's 17,20-lyase activity. Using purified human enzyme preparations, the apparent inhibition constant (Kᵢ) was determined to be 19.2 ± 3.4 nM for the R-enantiomer against the 17α-hydroxypregnenolone → DHEA reaction. Kinetic analyses show that Orteronel increases the apparent Kₘ for 17α-hydroxypregnenolone (from 0.8 μM to 3.2 μM at 100 nM inhibitor concentration) without altering Vₘₐₓ, consistent with competitive binding at the substrate pocket. This binding modality indicates direct competition with endogenous substrates rather than allosteric modulation or mechanism-based inactivation [6] [7].

The binding affinity displays distinctive structure-activity relationships: The R-enantiomer (CAS 426219-23-0) exhibits a 16-fold greater inhibition potency (Kᵢ = 22 nM) compared to the S-enantiomer (Kᵢ = 352 nM), highlighting the critical importance of stereochemistry at C7. Temperature-dependent kinetic studies indicate an enthalpy-driven binding process (ΔH = -12.3 kcal/mol), suggesting multiple favorable interactions including hydrogen bonding and van der Waals contacts. The dissociation constant (Kd) determined by isothermal titration calorimetry is 28.7 nM, consistent with the Kᵢ value and confirming tight binding to the enzyme's catalytic pocket. This high-affinity interaction underlies Orteronel's ability to achieve near-complete enzymatic blockade at therapeutic concentrations [4] [8].

Table 2: Kinetic Parameters of Orteronel Binding to CYP17A1

ParameterValueMethodSubstrate Used
Kᵢ (17,20-lyase)19.2 ± 3.4 nMLineweaver-Burk plot17α-Hydroxypregnenolone
Kᵢ (17α-hydroxylase)214 ± 41 nMDixon plotProgesterone
αKᵢ (Cooperativity)0.9Yonetani-Theorell analysis17α-Hydroxypregnenolone
Kd (Dissociation)28.7 nMIsothermal calorimetryN/A
IC₅₀ (lyase)38 nMFluorescent substrate assayPregnenolone analog
Kₘ shift0.8 → 3.2 μMMichaelis-Menten kinetics17α-Hydroxypregnenolone

Properties

CAS Number

426219-32-1

Product Name

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide

IUPAC Name

6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

InChI

InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)

InChI Key

OZPFIJIOIVJZMN-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O

Synonyms

6-((7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo(1,2-c)imidazol-7-yl)-N-methyl-2-naphthamide
orteronel
TAK-700

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.